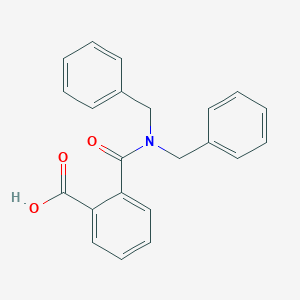![molecular formula C13H12N2O2S B401676 N-[3-(acetylamino)phenyl]thiophene-2-carboxamide](/img/structure/B401676.png)
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide typically involves the reaction of 3-acetamidophenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, including the use of continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and HepG2.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.
相似化合物的比较
Similar Compounds
- N-(3-Hydroxyphenyl)thiophene-2-carboxamide
- N-(3-Bromophenyl)thiophene-2-carboxamide
- N-(3-Chlorophenyl)thiophene-2-carboxamide
Uniqueness
N-[3-(acetylamino)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .
属性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31g/mol |
IUPAC 名称 |
N-(3-acetamidophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)14-10-4-2-5-11(8-10)15-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI 键 |
LIDSZOZNZQHXRE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B401593.png)
![2-chloro-6-ethoxy-4-[(2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401594.png)
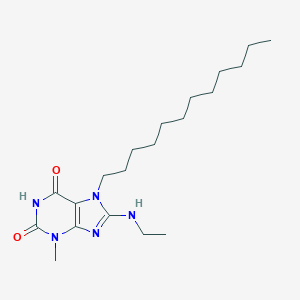
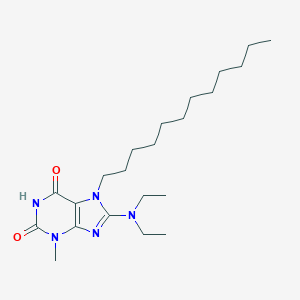
![4-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-chloro-6-ethoxyphenyl acetate](/img/structure/B401598.png)
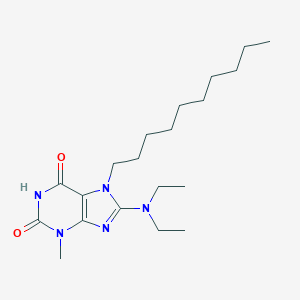
![7-decyl-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401600.png)
![3-[4-(Heptyloxy)phenyl]-5-{4-nitrophenyl}-1,2,4-oxadiazole](/img/structure/B401602.png)
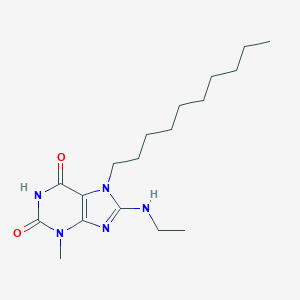
![2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B401604.png)

![3-[2-(1,3-benzothiazol-2-yl)vinyl]-9-methyl-9H-carbazole](/img/structure/B401609.png)
![5-Phenyl-2-[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]-1,3-oxazole](/img/structure/B401610.png)
